molecular formula C10H12F2N2 B3381613 1-(2,6-Difluorophenyl)piperazine CAS No. 255893-56-2

1-(2,6-Difluorophenyl)piperazine

Cat. No.: B3381613
CAS No.: 255893-56-2
M. Wt: 198.21 g/mol
InChI Key: YWTWDUFMPFRGJQ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)piperazine is a chemical compound with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol.

Mechanism of Action

Target of Action

The primary target of 1-(2,6-Difluorophenyl)piperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .

Mode of Action

It is likely that the compound interacts with the pyruvate kinase pkm, potentially altering its activity and thus influencing the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by this compound is glycolysis . As the compound interacts with Pyruvate kinase PKM, it may influence the final step of glycolysis, potentially affecting the production of ATP and pyruvate . The downstream effects of this interaction could have significant implications for cellular energy production and other processes dependent on the products of glycolysis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its interaction with Pyruvate kinase PKM, it is plausible that the compound could influence cellular energy production and other processes dependent on the products of glycolysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or drugs, and specific conditions within the body (such as temperature and the presence of certain enzymes) .

Biochemical Analysis

Biochemical Properties

1-(2,6-Difluorophenyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s active site, affecting its catalytic activity. Additionally, this compound can act as an allosteric modulator for certain receptors, enhancing or inhibiting their response to endogenous ligands. These molecular interactions can result in significant changes in cellular function and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive byproducts. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, with significant biochemical and cellular activity. At higher doses, it can lead to toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and can vary based on the animal model used. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with these metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. These interactions can affect the localization and accumulation of this compound within specific tissues, impacting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, with some accumulation in the endoplasmic reticulum and mitochondria. This localization is influenced by specific targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular distribution can affect its interaction with various biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of intermediates such as t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-(2,6-Difluorophenyl)piperazine is widely used in scientific research due to its unique properties. It is employed in various fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)piperazine: Similar in structure but with different fluorine atom positions.

    N-(2,6-Dimethylphenyl)-3,5-dioxo-1-piperazine: Contains different substituents on the piperazine ring.

    N-(2,6-Diisopropylphenyl)-3,5-dioxo-1-piperazine: Another similar compound with different substituents.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTWDUFMPFRGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301214
Record name 1-(2,6-Difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255893-56-2
Record name 1-(2,6-Difluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255893-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Difluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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